3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Overview
Description
The compound “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” is a heterocyclic molecule, which is composed of two active compounds, triazole and pyrimidine . It is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine (1,2,3-TPD), which has been extensively studied for its potential biological activities .
Scientific Research Applications
Synthesis and Characterization
- Research has shown the synthesis of novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives through nucleophilic substitution, leading to the formation of new tricyclic compounds. These compounds have been characterized using various techniques (Biagi et al., 2002).
- Another study focused on the synthesis, crystal structure, and spectroscopic characterization of a novel pyrimidine derivative, highlighting its antibacterial activity against various microbial strains (Lahmidi et al., 2019).
Pharmacological Applications
- A series of pyrido[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities, demonstrating significant pharmacological potential (Zhang et al., 2016).
- Novel substituted [1,2,3]triazolo[4,5-d]pyrimidine-7-one derivatives exhibited promising anticancer activities against human lung, colon, and breast cancer cell lines in cytotoxicity and in vitro anticancer activity evaluations (Mohamed et al., 2021).
Materials Science Applications
- The molecular self-assembly of a 1,2,4-triazolo[1,5-a]pyrimidine derivative into supramolecular microfibers with blue organic light-emitting properties has been reported, marking a first in the field (Liu et al., 2008).
Theoretical Studies
- Density Functional Theory (DFT) studies on [1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives revealed insights into regioselectivity and molecular structure, aiding in the structural elucidation of novel heterocyclic systems (Mozafari et al., 2016).
Future Directions
The future directions for the study of “3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide” could involve further exploration of its potential biological activities, particularly its anti-proliferation effects . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5S/c12-8-4-2-1-3-7(8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZBPQYEDYKIPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=S)N=CN3)N=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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